

A Technical Guide to 7-methoxy-1H-indazole

(CAS: 133841-05-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850

[Get Quote](#)

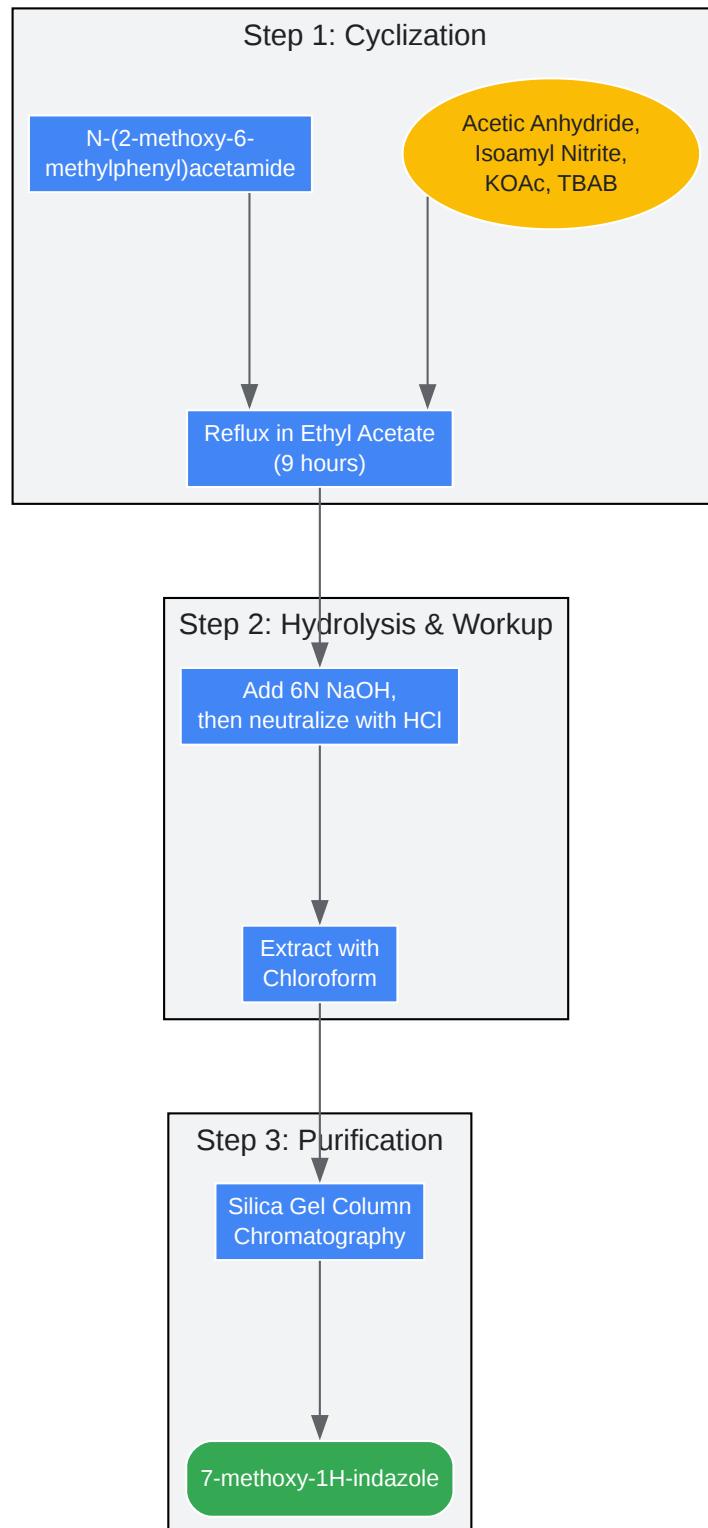
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-methoxy-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry. It details the compound's physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and known biological activities. Furthermore, it explores the broader therapeutic potential of the indazole scaffold and provides representative experimental protocols for assessing biological activity.

Chemical and Physical Properties

7-methoxy-1H-indazole is a brown solid at room temperature.^[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group substitution at the 7-position. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	133841-05-1	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Melting Point	91-92 °C	[1]
Boiling Point	312.5 ± 15.0 °C (Predicted)	[1]
Density	1.244 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.33 ± 0.40 (Predicted)	[1]
Appearance	Brown Solid	[1]


Synthesis and Characterization

The synthesis of **7-methoxy-1H-indazole** can be achieved from N-(2-methoxy-6-methylphenyl)acetamide, yielding the final product after cyclization and purification.[\[1\]](#)

- Reaction Setup: To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).
- Reflux: Heat the reaction mixture to reflux and maintain for 9 hours.
- Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
- Hydrolysis: Add 6 N aqueous sodium hydroxide solution (100 mL) to the residue and stir for 1 hour at room temperature.
- Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid. Extract the aqueous layer with chloroform.

- Drying and Concentration: Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate (from 3/1 to 1/1), to afford **7-methoxy-1H-indazole** as a pure compound (3.95 g, 51% yield).

Synthesis Workflow for 7-methoxy-1H-indazole

[Click to download full resolution via product page](#)

A high-level overview of the synthesis process.

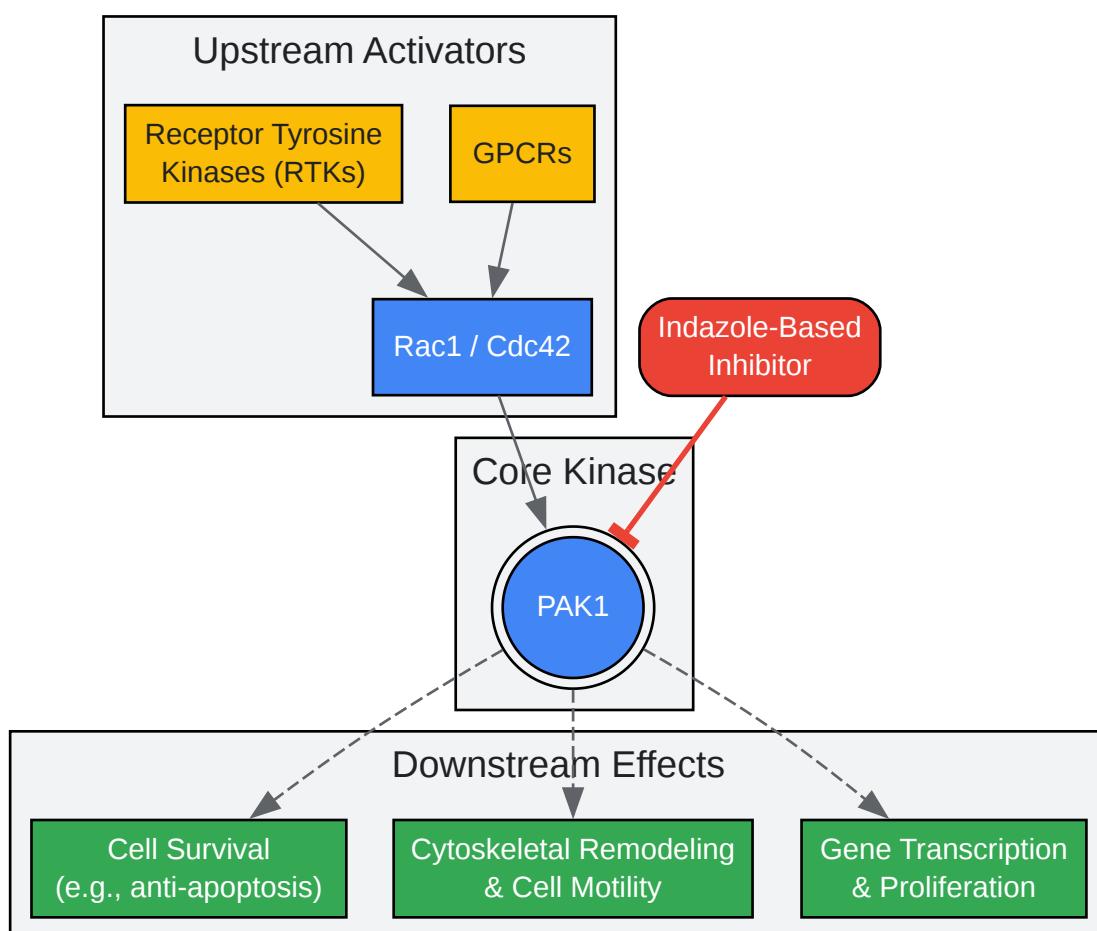
The primary spectroscopic data available for the characterization of **7-methoxy-1H-indazole** is ¹H-NMR.

¹ H-NMR (DMSO-d ₆)	
Chemical Shift (δ)	Description
13.27 ppm	brs, 1H (NH)
8.01 ppm	d, J = 1.5 Hz, 1H (Ar-H)
7.30 ppm	d, J = 8.0 Hz, 1H (Ar-H)
7.02 ppm	dd, J = 8.0, 7.5 Hz, 1H (Ar-H)
6.82 ppm	d, J = 7.5 Hz, 1H (Ar-H)
3.94 ppm	s, 3H (OCH ₃)

Reference:[1]

While comprehensive ¹³C-NMR, IR, and mass spectrometry data for **7-methoxy-1H-indazole** are not readily available in the cited literature, data for structurally similar compounds, such as **3-Ethoxycarbonyl-7-methoxy-1H-indazole**, have been reported and can serve as a reference for characterization.[3]

Biological Activity and Mechanism of Action


7-methoxy-1H-indazole is identified as an inhibitor of neuronal nitric oxide synthase (nNOS). [1][4][5] Nitric oxide (NO) is a critical biological messenger in processes like neurotransmission, but its overproduction is implicated in various neurodegenerative diseases and ischemic events.[4] As an nNOS inhibitor, **7-methoxy-1H-indazole** shows therapeutic potential and serves as a valuable pharmacological tool.[5] Its activity demonstrates that a nitro group, present in other potent indazole-based nNOS inhibitors like 7-nitroindazole, is not essential for inhibitory action.[5][6][7][8]

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[9][10][11][12][13] This is due to its versatile structure which is present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial,

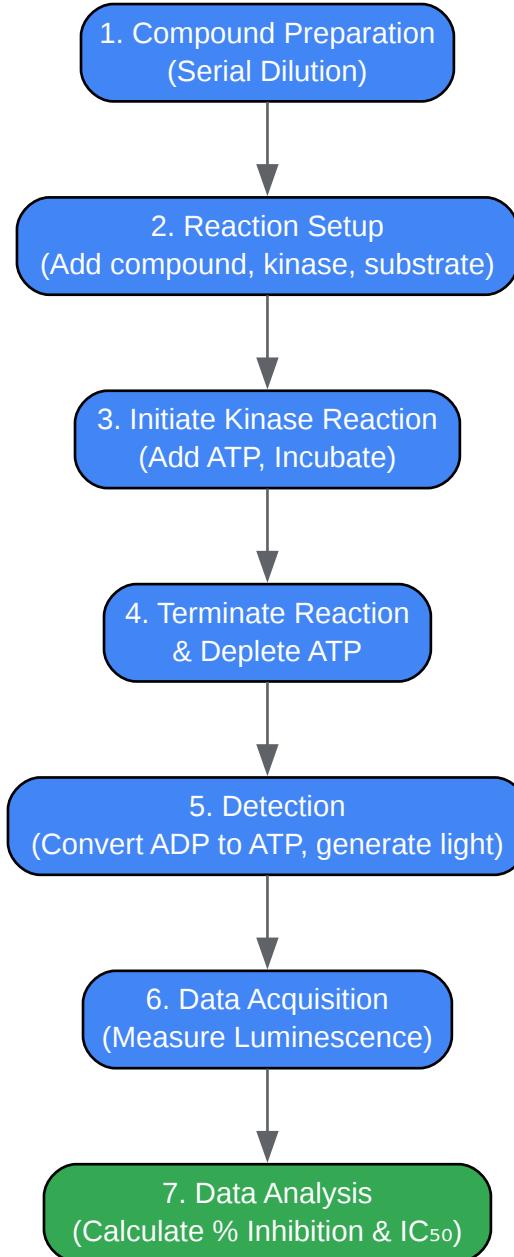
and anti-HIV properties.[9][11][12] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[9][14]

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that **7-methoxy-1H-indazole** or its derivatives could target various kinase signaling pathways. One such critical pathway in oncology is mediated by p21-activated kinase 1 (PAK1).[15][16][17][18][19] PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and is involved in cell survival, proliferation, and motility.[15][16][17] While direct inhibition of PAK1 by **7-methoxy-1H-indazole** has not been reported, structurally related indazole compounds are known to target this kinase.[14] The diagram below illustrates the PAK1 signaling pathway and the potential point of inhibition.

Hypothetical Target: The PAK1 Signaling Pathway

[Click to download full resolution via product page](#)

PAK1 pathway showing upstream activators and downstream effects.


Representative Experimental Protocol for Biological Assays

To evaluate the potential of indazole derivatives like **7-methoxy-1H-indazole** as kinase inhibitors, a robust in vitro assay is essential. The following protocol is a representative example for assessing kinase inhibition, adaptable for various kinases.[\[20\]](#)[\[21\]](#)

This protocol is based on an assay that measures the amount of ADP produced during a kinase reaction, where the resulting luminescent signal is proportional to kinase activity.[\[21\]](#)

- Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the compound in the appropriate kinase assay buffer to achieve final desired concentrations for IC₅₀ determination.
- Reaction Setup: In a 384-well or 96-well white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the reaction by adding an ATP solution (typically at its Km concentration for the kinase). Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.
- Detection: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
- Data Acquisition: Measure the luminescence signal using a microplate reader.
- Data Analysis: Normalize the data to controls. Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC₅₀ value.

Workflow for In Vitro Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Key steps in a typical luminescence-based kinase assay.

Applications in Research and Drug Development

7-methoxy-1H-indazole holds promise in two primary areas:

- Neuroscience Research: As a documented inhibitor of nNOS, it is a valuable tool for studying the role of nitric oxide in the central nervous system, particularly in the context of neurotoxicity and ischemic brain damage.[4][5]
- Medicinal Chemistry Scaffold: Its structure serves as a versatile starting point or building block for the synthesis of more complex molecules.[22] The indazole core is a proven pharmacophore, and modifications to the **7-methoxy-1H-indazole** structure could lead to the discovery of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions.[9][11][23]

Conclusion

7-methoxy-1H-indazole (CAS 133841-05-1) is a well-characterized compound with a straightforward synthesis. Its established role as a neuronal nitric oxide synthase inhibitor makes it relevant for neuropharmacological research. Moreover, as a member of the privileged indazole family, it represents a valuable scaffold for the development of new chemical entities, particularly in the area of kinase inhibition for oncology. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The p21-activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. PAK1 | Cancer Genetics Web [cancerindex.org]
- 19. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Buy 7-Methoxy-1H-indazole-6-carbonitrile [smolecule.com]
- 23. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to 7-methoxy-1H-indazole (CAS: 133841-05-1)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126850#7-methoxy-1h-indazole-cas-number-133841-05-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com